molecular formula C15H22N2O B12066819 5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide

5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide

Cat. No.: B12066819
M. Wt: 246.35 g/mol
InChI Key: VXYUTFVFNAUIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbenzoic acid and cyclopentylmethylamine.

    Amidation Reaction: The carboxylic acid group of 2,6-dimethylbenzoic acid is converted to an amide using cyclopentylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Amination: The resulting N-(cyclopentylmethyl)-2,6-dimethylbenzamide is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the benzamide.

Scientific Research Applications

5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-amino-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopentylmethyl group.

    N-(cyclopentylmethyl)-2,6-dimethylbenzamide: Lacks the amino group at the 5-position.

    2,6-dimethylbenzamide: Basic structure without the cyclopentylmethyl and amino groups.

Uniqueness

5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide is unique due to the presence of both the cyclopentylmethyl and amino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

5-amino-N-(cyclopentylmethyl)-N,2-dimethylbenzamide

InChI

InChI=1S/C15H22N2O/c1-11-7-8-13(16)9-14(11)15(18)17(2)10-12-5-3-4-6-12/h7-9,12H,3-6,10,16H2,1-2H3

InChI Key

VXYUTFVFNAUIAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N(C)CC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.